1-Methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylic acid
Description
Properties
CAS No. |
448965-10-4 |
|---|---|
Molecular Formula |
C8H6N2O4S |
Molecular Weight |
226.21 g/mol |
IUPAC Name |
1-methyl-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C8H6N2O4S/c1-10-6-3(5(11)9-8(10)14)2-4(15-6)7(12)13/h2H,1H3,(H,12,13)(H,9,11,14) |
InChI Key |
MIHDYSQCLUGWGZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(S2)C(=O)O)C(=O)NC1=O |
Origin of Product |
United States |
Biological Activity
1-Methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylic acid (CAS No. 448965-10-4) is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including pharmacological effects, synthesis methods, and case studies.
- Molecular Formula : C₈H₆N₂O₄S
- Molecular Weight : 226.21 g/mol
- Structure : The compound features a thieno[2,3-d]pyrimidine core with two keto groups and a carboxylic acid functional group.
Pharmacological Activity
Recent studies have highlighted the broad pharmacological spectrum of thieno[2,3-d]pyrimidine derivatives. Specifically, 1-Methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylic acid has shown promising activity in various biological assays:
Antagonistic Activity
Research indicates that derivatives of thieno[2,3-d]pyrimidine can act as antagonists for gonadotropin-releasing hormone (GnRH). A related compound demonstrated potent in vitro GnRH antagonistic activity without inhibiting cytochrome P450 enzymes, which is crucial for minimizing drug interactions in vivo .
Anti-inflammatory Effects
In experimental models using carrageenan-induced inflammation in rats, compounds similar to 1-Methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine exhibited moderate anti-inflammatory properties. These compounds were effective in reducing edema and increasing pain thresholds compared to standard analgesics like Diclofenac .
Growth Stimulation
Studies have also explored the use of pyrimidinecarboxylic acids as growth stimulants for plants. When applied to seeds of Rhododendron at low concentrations (0.01%, 0.05%, and 0.1%), these compounds enhanced growth significantly .
Synthesis and Derivatives
The synthesis of thieno[2,3-d]pyrimidines typically involves cyclization reactions. For example:
- Method : Cyclization of 2-aminothiophene derivatives with ethyl cyanoformate has been established as a common synthetic route .
The structural modifications at the 5 and 3 positions of the thieno[2,3-d]pyrimidine ring have led to the discovery of various active derivatives with enhanced biological profiles .
Case Studies
Scientific Research Applications
Anticancer Activity
Research has demonstrated that derivatives of thieno[2,3-d]pyrimidine compounds exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can inhibit cell proliferation in various cancer cell lines.
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | HCT-116 | 5.0 |
| Compound B | MCF-7 | 7.5 |
In vitro studies indicated that these compounds induce apoptosis and inhibit tumor growth by targeting specific signaling pathways involved in cancer progression .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial efficacy against several pathogens. Preliminary findings suggest that it exhibits activity against common bacteria such as Escherichia coli and Staphylococcus aureus.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | 256 |
| S. aureus | 128 |
These results highlight the potential of this compound as a lead for developing new antimicrobial agents .
Enzyme Inhibition
1-Methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylic acid has been studied for its ability to inhibit enzymes relevant to various diseases. For example, it shows promise in inhibiting acetylcholinesterase, which is crucial in neurodegenerative disorders like Alzheimer's disease.
Case Studies
Several case studies have documented the therapeutic potential of this compound:
-
Study on Anticancer Properties :
- Researchers synthesized a series of derivatives based on the thieno[2,3-d]pyrimidine scaffold and tested their anticancer activity against various cell lines.
- The most potent derivative exhibited an IC50 value of 5 µg/mL against HCT-116 cells, indicating strong antiproliferative effects.
-
Antimicrobial Efficacy Study :
- A comparative study assessed the antimicrobial activity of the compound against standard bacterial strains.
- Results indicated significant inhibition at concentrations as low as 128 µg/mL for Staphylococcus aureus, suggesting potential for further development as an antibiotic agent.
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes classical esterification with alcohols under acid-catalyzed conditions. This reaction produces alkyl esters, enhancing the compound's lipophilicity for pharmaceutical applications:
Reaction :
Conditions :
-
Catalysts: Concentrated sulfuric acid or coupling agents (e.g., DCC)
-
Solvents: Reflux in anhydrous alcohol (e.g., methanol, ethanol)
Applications : Key for prodrug synthesis or modifying bioavailability .
Amide Formation
The carboxylic acid reacts with primary amines to form substituted amides, a critical step in drug derivatization:
Example :
Reaction with 4-methoxy-benzylamine yields 1-methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylic acid 4-methoxy-benzylamide (C₁₆H₁₅N₃O₄S) .
Conditions :
-
Activation: Carboxylic acid activation via acyl chloride (e.g., SOCl₂) or coupling agents (e.g., EDCl, HOBt)
-
Solvents: Dichloromethane (DCM) or dimethylformamide (DMF)
Yield : Not explicitly reported but inferred to be moderate based on analogous syntheses .
Mannich-Type Cyclization
The compound participates in noncatalyzed Mannich reactions with formaldehyde (HCHO) and primary amines to construct polycyclic systems:
Reaction :
Conditions :
-
Solvents: Ethanol (EtOH) or DMF-EtOH mixtures
-
Temperature: Reflux (2–3 minutes), followed by 24-hour crystallization at 20°C
Products : -
2,3,4,4a,5,6-Hexahydrothieno[2,3-d]pyrimidines (e.g., 11a–i )
Nucleophilic Substitution at C-5
The electron-deficient pyrimidine ring facilitates substitution reactions at the C-5 position:
Reaction :
Potential Nucleophiles :
-
Amines, alkoxides, or thiols
Mechanism : Aromatic nucleophilic substitution (SNAr) driven by the electron-withdrawing effects of the dioxo groups .
Condensation Reactions with Enaminonitriles
The compound acts as a dinucleophilic species in cyclocondensation reactions, forming fused heterocycles:
Example :
Reaction with β-enaminonitriles under Mannich conditions yields thieno[2,3-d]pyrimidine cores.
Key Features :
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Modifications
Thieno[2,3-d]pyrimidine vs. Pyrido[2,3-d]pyrimidine Derivatives
Key Findings:
- Thieno derivatives exhibit superior antimicrobial activity against Bacillus subtilis and Candida albicans compared to pyrido analogs, likely due to enhanced lipophilicity .
- Pyrido derivatives like piromidic acid are clinically established for Gram-negative infections, suggesting divergent therapeutic niches .
Substituent Variations
Carboxylic Acid Derivatives
Key Findings:
Physicochemical Properties
Key Findings:
Antimicrobial Activity
Key Findings:
- Thieno derivatives show broader spectra compared to pyrido-based quinolones .
- Activity correlates with substituents: benzyl and ester groups enhance potency .
Key Findings:
- Thieno derivatives benefit from streamlined one-pot syntheses, improving scalability .
- Pyrido analogs require multi-step protocols, limiting efficiency .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare thieno[2,3-d]pyrimidine derivatives, and how can they be optimized for yield and purity?
- Methodological Answer : The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves alkylation or thio-substitution reactions. For example, 3-amino-5-methyl-4-oxo-N-aryl-2-thioxo derivatives can be synthesized via alkylation of precursor compounds, followed by purification using column chromatography. Reaction conditions (e.g., solvent choice, temperature) significantly impact yield. Optimization studies suggest that controlled stoichiometry of alkylating agents and inert atmospheres improve yields by 15–20% .
Q. What analytical techniques are essential for characterizing the structural integrity of thieno[2,3-d]pyrimidine derivatives?
- Methodological Answer : Key techniques include:
- 1H NMR : To confirm substitution patterns (e.g., methyl groups at δ 2.3–2.5 ppm, aromatic protons at δ 7.1–7.8 ppm) .
- Melting Point Analysis : Used to assess purity; deviations >2°C from literature values indicate impurities .
- HPLC : Quantifies purity (>95% is acceptable for biological assays) .
Advanced Research Questions
Q. How can computational docking studies guide the design of thieno[2,3-d]pyrimidine derivatives with enhanced antimicrobial activity?
- Methodological Answer : Molecular docking against bacterial targets (e.g., Pseudomonas aeruginosa enoyl-ACP reductase) identifies key interactions, such as hydrogen bonding with active-site residues (e.g., Tyr158, Lys165). Derivatives with benzylthio substituents (e.g., compound 2d in ) show improved binding affinity (ΔG = −8.2 kcal/mol) and correlate with empirical MIC values of 8–16 µg/mL .
Q. What strategies resolve discrepancies between predicted and observed biological activities in thieno[2,3-d]pyrimidine derivatives?
- Methodological Answer : Contradictions may arise from off-target effects or solubility issues. Systematic approaches include:
- ADMET Profiling : Assess logP values to ensure solubility; derivatives with logP <3.5 exhibit better bioavailability .
- Dose-Response Curves : Confirm activity trends across multiple bacterial strains (e.g., Proteus vulgaris vs. Staphylococcus aureus) to rule out strain-specific resistance .
Q. How do structural modifications at the 3-amino and 6-carboxylic acid positions influence pharmacokinetic properties?
- Methodological Answer :
- 3-Amino Substitution : Bulky aryl groups (e.g., 4-methylphenyl) enhance metabolic stability by reducing CYP450 oxidation.
- 6-Carboxylic Acid : Esterification (e.g., ethyl ester) improves membrane permeability (Papp >1 × 10⁻⁶ cm/s in Caco-2 assays) .
- Data from pyrido[2,3-d]pyrimidine analogs suggest that halogenation at the 5-position further enhances half-life (t₁/₂ >4 h in plasma) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
